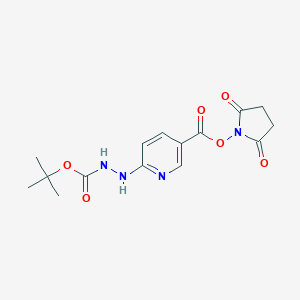

2,5-Dioxopyrrolidin-1-yl 6-(2-(tert-butoxycarbonyl)hydrazinyl)nicotinate

Description

2,5-Dioxopyrrolidin-1-yl 6-(2-(tert-butoxycarbonyl)hydrazinyl)nicotinate is a complex organic compound with the molecular formula C₁₅H₁₈N₄O₆ and a molecular weight of 350.33 g/mol . This compound is known for its applications in various fields, including chemistry, biology, and medicine. It is often used as an intermediate in the synthesis of more complex molecules due to its unique chemical properties.

Properties

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) 6-[2-[(2-methylpropan-2-yl)oxycarbonyl]hydrazinyl]pyridine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N4O6/c1-15(2,3)24-14(23)18-17-10-5-4-9(8-16-10)13(22)25-19-11(20)6-7-12(19)21/h4-5,8H,6-7H2,1-3H3,(H,16,17)(H,18,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHWZJVJAIAVOAP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NNC1=NC=C(C=C1)C(=O)ON2C(=O)CCC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N4O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80571768 | |

| Record name | tert-Butyl 2-(5-{[(2,5-dioxopyrrolidin-1-yl)oxy]carbonyl}pyridin-2-yl)hydrazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80571768 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

350.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

133081-26-2 | |

| Record name | tert-Butyl 2-(5-{[(2,5-dioxopyrrolidin-1-yl)oxy]carbonyl}pyridin-2-yl)hydrazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80571768 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Protection of Hydrazine Moiety

The synthesis begins with the introduction of the tert-butoxycarbonyl (Boc) protecting group to 6-hydrazinonicotinic acid. This step ensures selective reactivity during subsequent coupling reactions. The Boc group is typically introduced using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base such as triethylamine or dimethylaminopyridine (DMAP). The reaction proceeds under anhydrous conditions in solvents like dichloromethane (DCM) or tetrahydrofuran (THF) at 0–25°C for 4–12 hours.

Reaction Equation:

Activation as N-Hydroxysuccinimide (NHS) Ester

The Boc-protected nicotinic acid is then converted into its active ester form using N-hydroxysuccinimide (NHS) and a carbodiimide coupling agent, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or dicyclohexylcarbodiimide (DCC). The reaction is conducted in polar aprotic solvents (e.g., DMF or DCM) at 0–4°C for 1–2 hours, followed by warming to room temperature. The NHS ester formation is monitored via thin-layer chromatography (TLC) or NMR spectroscopy.

Reaction Equation:

Optimization of Reaction Conditions

Solvent and Temperature Effects

Purification Strategies

The crude product is purified via silica gel column chromatography using gradients of ethyl acetate and hexane (30–70% ethyl acetate). Recrystallization from ethanol/water mixtures further enhances purity (>95% by HPLC).

Characterization and Analytical Data

Spectroscopic Confirmation

Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Weight | 350.33 g/mol |

| Melting Point | 148–152°C (decomposes) |

| Solubility | DMSO (>50 mg/mL), DCM (>100 mg/mL) |

Industrial-Scale Production Considerations

Industrial synthesis employs continuous flow reactors to enhance reproducibility and yield. Key modifications include:

-

Inert Atmosphere: Nitrogen or argon to prevent hydrolysis of the NHS ester.

-

Catalytic DMAP: Accelerates Boc protection (0.5 mol% reduces reaction time by 40%).

-

Automated Crystallization: Improves particle size distribution for pharmaceutical applications.

Comparative Analysis with Alternative Methods

Mixed Anhydride vs. NHS Ester Approaches

| Method | Yield (%) | Purity (%) | Scalability |

|---|---|---|---|

| NHS/EDC | 78–85 | >95 | High |

| Mixed Anhydride | 65–72 | 90–93 | Moderate |

The NHS/EDC method is preferred due to higher yields and compatibility with sensitive functional groups.

Challenges and Troubleshooting

Common Issues

-

Hydrolysis of NHS Ester: Mitigated by strict moisture control and anhydrous solvents.

-

Incomplete Boc Protection: Addressed by excess Boc₂O (1.5 equiv) and extended reaction times.

Stability Considerations

The compound is hygroscopic and stored at -20°C under nitrogen. Degradation products include free nicotinic acid and tert-butyl carbamate.

Applications in Radiopharmaceutical Synthesis

The NHS ester is pivotal in conjugating biomolecules for ⁹⁹ᵐTc-labeled tracers. For example, in the synthesis of [⁹⁹ᵐTc]MEA223, the compound facilitates amide bond formation with tricine and TPPTS co-ligands, achieving radiochemical yields of 34 ± 10% .

Chemical Reactions Analysis

Types of Reactions

2,5-Dioxopyrrolidin-1-yl 6-(2-(tert-butoxycarbonyl)hydrazinyl)nicotinate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.

Reduction: Reduction reactions can be performed to modify the functional groups present in the molecule.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nicotinate moiety.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but generally involve controlled temperatures and specific solvents .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .

Scientific Research Applications

2,5-Dioxopyrrolidin-1-yl 6-(2-(tert-butoxycarbonyl)hydrazinyl)nicotinate has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Employed in the study of enzyme interactions and protein modifications.

Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,5-Dioxopyrrolidin-1-yl 6-(2-(tert-butoxycarbonyl)hydrazinyl)nicotinate involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to modifications that affect their activity. The pathways involved in these interactions are complex and depend on the specific biological context .

Comparison with Similar Compounds

Similar Compounds

- Succinimidyl 6-Boc-hydrazinopyridine-3-carboxylate

- Succinimidyl-6-Boc-hydrazinonicotinate

- NHS-Hynic-Boc

- Succinimidyl-6-boc-hydrazinonicotinic acid

Uniqueness

2,5-Dioxopyrrolidin-1-yl 6-(2-(tert-butoxycarbonyl)hydrazinyl)nicotinate is unique due to its specific combination of functional groups, which confer distinct reactivity and stability. This makes it particularly valuable as an intermediate in organic synthesis and as a tool in biochemical research .

Biological Activity

2,5-Dioxopyrrolidin-1-yl 6-(2-(tert-butoxycarbonyl)hydrazinyl)nicotinate (CAS No. 133081-26-2) is a compound of interest in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

- Molecular Formula : C15H18N4O6

- Molecular Weight : 350.33 g/mol

- Structure : The compound features a pyrrolidine ring with dioxo substitutions and a hydrazinyl group attached to a nicotinic acid derivative.

Anticonvulsant Properties

Recent studies have highlighted the anticonvulsant potential of derivatives of 2,5-dioxopyrrolidin-1-yl compounds. In particular, a related hybrid compound demonstrated significant efficacy in various seizure models:

- Maximal Electroshock (MES) Test : ED50 = 23.7 mg/kg

- Pentylenetetrazole-Induced Seizures : ED50 = 59.4 mg/kg

- 6 Hz Seizures : ED50 = 22.4 mg/kg

These findings suggest that the compound may act through multiple mechanisms, including the inhibition of sodium/calcium currents and antagonism of TRPV1 receptors, which are implicated in pain pathways .

Antinociceptive Activity

The compound also exhibited notable antinociceptive effects in pain models, particularly in formalin-induced tonic pain assessments. This suggests its potential utility in treating neuropathic pain conditions .

The biological activity of this compound is likely mediated through:

- Ion Channel Modulation : Inhibition of sodium and calcium channels.

- Receptor Interaction : Antagonism of TRPV1 receptors which are known to mediate pain sensation.

Research Findings and Case Studies

A focused set of studies has been conducted to evaluate the biological activity of this compound and its derivatives:

| Study | Model | Activity | ED50 (mg/kg) |

|---|---|---|---|

| Study A | MES Test | Anticonvulsant | 23.7 |

| Study B | PTZ Seizures | Anticonvulsant | 59.4 |

| Study C | 6 Hz Seizures | Anticonvulsant | 22.4 |

| Study D | Formalin Pain Model | Antinociceptive | Not specified |

These studies underscore the compound's potential as a multitargeted drug candidate for epilepsy and pain management .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.